molecular formula C24H29N B12780897 n-(4-Tert-octylphenyl)-1-naphthylamine CAS No. 4572-51-4

n-(4-Tert-octylphenyl)-1-naphthylamine

Cat. No.: B12780897
CAS No.: 4572-51-4
M. Wt: 331.5 g/mol
InChI Key: ZLUHLPGJUZHFAR-UHFFFAOYSA-N
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Description

n-(4-Tert-octylphenyl)-1-naphthylamine: is an organic compound with the molecular formula C24H29N. It is a derivative of naphthylamine, where the naphthyl group is substituted with a 4-tert-octylphenyl group. This compound is known for its applications in various industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-tert-octylphenyl)-1-naphthylamine typically involves the reaction of 1-naphthylamine with 4-tert-octylphenol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: n-(4-Tert-octylphenyl)-1-naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Chemistry: n-(4-Tert-octylphenyl)-1-naphthylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in studies related to reaction mechanisms and catalysis .

Biology and Medicine: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its role in modulating enzyme activity and its interactions with biological membranes .

Industry: Industrially, this compound is used as an antioxidant in lubricants and polymers. It helps in preventing oxidative degradation and extending the lifespan of these materials .

Mechanism of Action

The mechanism of action of n-(4-tert-octylphenyl)-1-naphthylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Properties

CAS No.

4572-51-4

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]naphthalen-1-amine

InChI

InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)19-13-15-20(16-14-19)25-22-12-8-10-18-9-6-7-11-21(18)22/h6-16,25H,17H2,1-5H3

InChI Key

ZLUHLPGJUZHFAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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